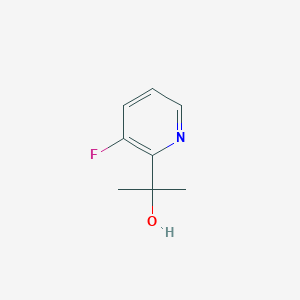

2-(3-Fluoropyridin-2-yl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-(3-fluoropyridin-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H10FNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 |

InChI Key |

OBSWMACXELRFLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC=N1)F)O |

Origin of Product |

United States |

Iii. Chemical Reactivity and Transformations of 2 3 Fluoropyridin 2 Yl Propan 2 Ol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary alcohol group is a key site for various synthetic modifications. Its reactivity is typical of other tertiary alcohols, involving reactions such as oxidation, dehydration, and substitution.

Tertiary alcohols, including 2-(3-fluoropyridin-2-yl)propan-2-ol, are generally resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process. While strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds, typical oxidizing agents used for primary and secondary alcohols are ineffective. For analogous compounds like 2-(pyridin-3-yl)propan-2-ol, oxidation of the hydroxyl group is used to form a ketone.

The tertiary hydroxyl group in this compound can be eliminated through dehydration to form an alkene. This reaction is typically acid-catalyzed and proceeds through an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate. The dehydration of propan-2-ol on zeolites is known to produce both propene and di-isopropyl ether. rsc.org

Table 1: General Conditions for Dehydration of Tertiary Alcohols

| Reagent/Catalyst | Conditions | Product |

| Concentrated H₂SO₄ | Heat | 2-(3-Fluoropyridin-2-yl)prop-1-ene |

| Concentrated H₃PO₄ | Heat | 2-(3-Fluoropyridin-2-yl)prop-1-ene |

| Al₂O₃ | High Temperature | 2-(3-Fluoropyridin-2-yl)prop-1-ene |

The hydroxyl group can be substituted by a halogen to form the corresponding alkyl halide. Due to the tertiary nature of the alcohol, this transformation typically proceeds via an S(_N)1 mechanism. masterorganicchemistry.comyoutube.com This involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. The carbocation is then attacked by a halide ion. masterorganicchemistry.comlibretexts.org Common reagents for this conversion include hydrogen halides (HCl, HBr, HI) and other halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

Table 2: Reagents for Conversion of Tertiary Alcohols to Alkyl Halides

| Reagent | Product | Mechanism | Notes |

| Concentrated HCl | 2-Chloro-2-(3-fluoropyridin-2-yl)propane | S(_N)1 | Often requires a catalyst like ZnCl₂ (Lucas reagent). libretexts.org |

| Concentrated HBr | 2-Bromo-2-(3-fluoropyridin-2-yl)propane | S(_N)1 | Generally more reactive than HCl. libretexts.org |

| SOCl₂ | 2-Chloro-2-(3-fluoropyridin-2-yl)propane | S(_N)i or S(_N)2 | Can proceed with retention or inversion of stereochemistry depending on conditions. libretexts.org |

| PBr₃ | 2-Bromo-2-(3-fluoropyridin-2-yl)propane | S(_N)2 | Typically used for primary and secondary alcohols, but can be used for tertiary alcohols. libretexts.org |

The hydroxyl group is a poor leaving group, and its conversion to a better leaving group is often necessary for nucleophilic substitution reactions. unco.edu This can be achieved by protonating the alcohol with a strong acid, which converts the leaving group from hydroxide (B78521) (OH⁻) to water (H₂O), a much better leaving group. masterorganicchemistry.com Another common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). This activated intermediate can then readily undergo nucleophilic substitution.

Reactions Involving the Fluoropyridine Moiety

The electronic properties of the fluoropyridine ring dictate its reactivity towards electrophilic and nucleophilic reagents.

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack. Furthermore, the fluorine atom, being a strongly electronegative element, also deactivates the ring through its inductive effect. However, it can direct incoming electrophiles to the ortho and para positions through resonance.

In the case of this compound, the directing effects of the fluorine atom and the 2-propan-2-ol group, as well as the deactivating effect of the pyridine nitrogen, must be considered. The bulky tertiary alcohol group at position 2 will sterically hinder attack at the adjacent positions. The fluorine at position 3 directs ortho and para. Therefore, electrophilic attack is most likely to occur at the C-5 position. Studies on the nitration of pyridine derivatives show that these reactions are possible, though they often require harsh conditions due to the deactivated nature of the ring. rsc.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Predicted Major Product | Rationale |

| NO₂⁺ (Nitration) | 2-(5-Nitro-3-fluoropyridin-2-yl)propan-2-ol | The C-5 position is electronically favored by the directing effect of the fluorine atom and is less sterically hindered. |

| SO₃ (Sulfonation) | 5-(2-hydroxypropan-2-yl)-3-fluoropyridine-2-sulfonic acid | Similar to nitration, the C-5 position is the most probable site of attack. |

| Br₂/FeBr₃ (Bromination) | 2-(5-Bromo-3-fluoropyridin-2-yl)propan-2-ol | Halogenation is expected to occur at the least deactivated and sterically accessible position. |

Nucleophilic Aromatic Substitution on the Fluoropyridine Ring

The pyridine ring in this compound, particularly when activated by the fluorine atom, is susceptible to Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions involving halopyridines, the reactivity is significantly influenced by the position of the halogen. Fluoropyridines, especially 2-fluoropyridines, are notably reactive. nih.govacs.org The high electronegativity of fluorine accelerates the SNAr reactions of pyridines, making them proceed faster than with their chloro-analogs. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org

While the fluorine atom in this compound is at the 3-position, which is generally less activated towards SNAr compared to the 2- or 4-positions, the pyridine nitrogen itself activates the ring for nucleophilic attack. The presence of the tertiary alcohol at the 2-position can also influence the electronic environment and steric accessibility of the ring.

SNAr provides a pathway for the late-stage functionalization of the pyridine ring, allowing for the introduction of a diverse array of functionalities. nih.gov This is achieved by the displacement of a leaving group on the pyridine ring by a nucleophile. In the context of this compound, while the fluorine atom itself can be a target for displacement (see Section 3.3.1), other leaving groups could be introduced or present on the ring, which would then be substituted. For instance, if a nitro group were present on the ring, it could be readily displaced by various nucleophiles. mdpi.comresearchgate.net

The table below illustrates the versatility of SNAr reactions on substituted pyridines, showcasing a range of nucleophiles that can be employed.

| Nucleophile Type | Example Nucleophile | Potential Product Functional Group |

| O-Nucleophiles | Alcohols (e.g., Butanol) | Alkoxy |

| N-Nucleophiles | Amines (e.g., Morpholine) | Amino |

| Azoles (e.g., Indole, Pyrazole) | Azolyl | |

| C-Nucleophiles | Cyanide | Cyano |

This table represents the general scope of nucleophiles used in SNAr reactions with activated pyridines and may be applicable to derivatives of this compound.

Metal-Catalyzed Coupling Reactions of the Pyridine Ring

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to heteroaromatic compounds like pyridine. mdpi.com For a molecule like this compound, the fluorine atom can serve as a leaving group in certain coupling reactions, or another halide (like chlorine or bromine) could be present on the pyridine ring to facilitate these transformations. Palladium-catalyzed reactions are among the most common and versatile in this category. mdpi.comresearchgate.netresearchgate.net

Common cross-coupling reactions applicable to halopyridines include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with a halide. It is a robust method for forming C-C bonds and introducing aryl or vinyl groups. mdpi.comclaremont.edu

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds by coupling an amine with an aryl halide.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound with an aryl or vinyl halide.

The table below summarizes these key metal-catalyzed cross-coupling reactions that could be applied to functionalize the pyridine ring of this compound or its derivatives.

| Coupling Reaction | Reactant 1 (from Pyridine) | Reactant 2 | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Halopyridine | Organoboron Compound | Pd catalyst, Base | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Sonogashira | Halopyridine | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²)–C(sp) |

| Buchwald-Hartwig | Halopyridine | Amine | Pd catalyst, Ligand, Base | C(sp²)–N |

| Heck | Halopyridine | Alkene | Pd catalyst, Base | C(sp²)–C(sp²) |

Reactions Involving the Fluorine Atom

Fluorine Reactivity and Potential Displacements

The fluorine atom is the most electronegative element, and the carbon-fluorine bond is one of the strongest single bonds in organic chemistry. stackexchange.comquora.comlibretexts.org This inherent strength can make fluorine a poor leaving group in nucleophilic substitution reactions compared to other halogens. However, in the context of an aromatic ring like pyridine, its strong electron-withdrawing nature activates the ring towards nucleophilic attack. nih.govacs.org

The reactivity of a fluorine substituent on a pyridine ring is highly dependent on its position. Fluorine at the 2- and 4-positions is significantly more susceptible to nucleophilic displacement than fluorine at the 3- or 5-positions. acs.org This is because the negative charge of the Meisenheimer intermediate formed during the reaction can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-position, but not when it occurs at the 3-position.

Therefore, the fluorine atom in this compound is expected to be relatively unreactive towards direct nucleophilic displacement under standard SNAr conditions. acs.org However, displacement can be achieved under more forcing conditions or through alternative reaction pathways, such as those mediated by photoredox catalysis which can enable the substitution of unactivated fluoroarenes. nih.gov While direct displacement of the 3-fluoro substituent is challenging, it is not impossible and represents a potential route for further functionalization.

Role of Fluorine in Directing Regioselectivity and Reactivity

The term regioselectivity refers to the preference for a chemical reaction to occur at one position over another. wikipedia.org The fluorine atom in this compound plays a crucial role in directing the regioselectivity of various reactions on the pyridine ring due to its strong inductive electron-withdrawing effect. studypug.com

In electrophilic aromatic substitution reactions, the fluorine atom is deactivating but ortho-, para-directing. However, for pyridine, which is already electron-deficient, electrophilic substitution is generally difficult.

More relevant is the role of fluorine in directing metallation reactions. The inductive effect of the fluorine atom can increase the acidity of adjacent protons, facilitating regioselective deprotonation (metalation) with strong bases. For a 3-fluoropyridine (B146971) system, deprotonation often occurs selectively at the C-2 or C-4 position. In the case of this compound, the C-2 position is already substituted. Therefore, metalation would be directed to the C-4 position. Subsequent reaction with an electrophile would lead to the regioselective introduction of a new substituent at this position. acs.org

Furthermore, in reactions involving the generation of pyridyne intermediates from dihalopyridines, the position of the fluorine atom can influence the regioselectivity of the subsequent nucleophilic addition. nih.gov The electronic perturbation caused by the fluorine atom can favor the addition of a nucleophile to one carbon of the aryne over the other.

Activates the pyridine ring for certain types of reactions.

Directs the regioselectivity of reactions such as metalation, favoring functionalization at specific positions on the ring. acs.orgnih.gov

Iv. Derivatization and Functionalization Strategies

Formation of Complex Molecular Architectures from 2-(3-Fluoropyridin-2-yl)propan-2-ol

The inherent reactivity of the pyridine (B92270) ring and the tertiary alcohol functionality of this compound make it a valuable starting material for constructing more complex molecular frameworks.

The pyridine moiety of this compound can be integrated into larger, fused heterocyclic systems, which are prevalent scaffolds in medicinally important compounds. Methodologies for constructing fused pyridoheterocyclic structures often involve the intramolecular cyclization of substrates bearing a tethered reactive group. For instance, the cyclization of allenyl heteroaromatics with pendant nitriles has been shown to produce fused pyridine rings. While not directly involving this compound, the principles can be applied to its derivatives.

A general strategy involves creating an alkynylheteroaromatic substrate from a pyridine derivative, which then undergoes a base-promoted tautomerization to an allene, followed by an intramolecular cycloaddition. This approach has been successful in creating various pyridopyridines. For example, the cyclization of a 2-alkynylpyridine substrate proceeded with high efficiency. nih.gov This highlights a potential pathway for transforming this compound into more complex, fused heterocyclic systems by first modifying the propan-2-ol group into a suitable tethered nitrile or other reactive moiety.

Furthermore, multicomponent reactions offer an efficient route to complex heterocyclic systems. For example, a microwave-assisted multicomponent reaction has been used to form the 5,8-dihydropyrido[2,3-d]pyrimidine skeleton in aqueous media, demonstrating a green chemistry approach to complex heterocycles. chebanov.org Such strategies could potentially incorporate derivatives of this compound.

The pyridine ring is a key feature in numerous significant compounds and can be modified to create extended molecular scaffolds. researchgate.net Starting from a functionalized pyridine like this compound, various synthetic transformations can be employed to append additional cyclic or acyclic structures.

One common approach is through cross-coupling reactions. For instance, a 2-chloro-5-bromopyridine scaffold, immobilized on a solid support, has been shown to undergo efficient and selective reactions with organometallic reagents, providing access to a library of pyridine-based compounds. researchgate.net This suggests that a halogenated derivative of this compound could serve as a versatile intermediate for introducing a wide range of substituents and extending the molecular framework.

Another strategy involves the reaction of acetyl-substituted pyridine derivatives with 3-aminoacrolein compounds, followed by reaction with ammonia (B1221849) or an ammonium (B1175870) salt, to produce 2-pyridylpyridine derivatives. google.com This method allows for the creation of bi-pyridyl systems, effectively extending the pyridine scaffold. A derivative of this compound, appropriately modified to an acetyl-substituted pyridine, could potentially be used in this type of reaction.

The synthesis of 2,6-bis(2-anilinoethynyl)pyridine scaffolds represents another method for creating extended structures. nih.gov This involves the Sonogashira coupling of a di-halogenated pyridine with terminal alkynes. A di-halogenated analog of this compound could be a precursor for similar extended, linear scaffolds with potential applications in materials science and medicinal chemistry.

Pyridyl alkynyl carbinols, which share a structural motif with this compound, are valuable intermediates in the synthesis of various heterocyclic compounds through cyclization reactions. Silver-catalyzed cyclization of 2-pyridyl alkynyl carbinols with isocyanides has been reported to yield highly functionalized indolizines and 2,4-disubstituted pyrroles in good to excellent yields. nih.gov This reaction proceeds via a divergent pathway, allowing for the selective synthesis of different heterocyclic cores.

Another important transformation is the Brønsted acid-catalyzed carbocyclization cascade of alkynyl carbinols. researchgate.net This reaction involves the condensation of an alcohol with an aldehyde, followed by an intramolecular three-component coupling involving the alkyne, an oxocarbenium ion, and an arene. This cascade reaction enables the synthesis of a wide range of fused heterotricycles. researchgate.net The tertiary alcohol of this compound, if modified to an alkynyl carbinol, could potentially undergo similar cyclization cascades to generate complex, polycyclic architectures.

The intramolecular cyclization of alkynylheteroaromatic substrates bearing a tethered cyano group provides a pathway to fused pyridoheterocycles. nih.gov This process, which can occur at ambient temperature through a base-promoted tautomerization to an allene, highlights the versatility of alkynyl groups in cyclization reactions.

Synthetic Utility as a Key Intermediate

The strategic placement of the fluorine atom and the tertiary alcohol group makes this compound a valuable building block for the synthesis of more complex and biologically relevant molecules.

Organic building blocks are fundamental components for the modular assembly of complex molecular architectures. sigmaaldrich.com this compound, with its combination of a fluorinated heterocycle and a reactive alcohol, is well-suited as a precursor for a variety of more advanced building blocks.

The tertiary alcohol can be a handle for further functionalization. For example, it can be dehydrated to form an alkene, which can then undergo various addition reactions. Alternatively, the alcohol can be converted to a leaving group, allowing for nucleophilic substitution to introduce other functional groups.

The pyridine ring itself can be further functionalized. For example, electrophilic aromatic substitution can introduce substituents at other positions on the ring, although the fluorine atom will influence the regioselectivity of such reactions. The development of a novel synthesis for 3-fluoropyridine-2-methanol from quinolinic acid highlights the industrial interest in such fluorinated pyridine building blocks. google.com

The synthesis of fluorinated cyclobutane (B1203170) building blocks for organic and medicinal chemistry also underscores the importance of creating novel, functionalized small molecules for drug discovery and materials science. researchgate.net In this context, this compound represents a readily available, functionalized heterocycle that can be elaborated into a diverse array of more complex building blocks. apolloscientific.co.uk

The incorporation of fluorine into organic molecules can significantly modulate their biological properties, including metabolic stability, binding affinity, and lipophilicity. sigmaaldrich.comossila.com Consequently, fluorine-containing building blocks are highly sought after in medicinal chemistry. sigmaaldrich.com this compound is a prime example of such a building block, serving as a key intermediate in the synthesis of fluorine-containing bioactive scaffolds.

The fluorinated pyridine motif is present in numerous bioactive compounds. researchgate.netresearchgate.net The synthesis of new heterocyclic systems, such as fluorine-containing bis-quinoxaline derivatives, often relies on fluorinated starting materials. researchgate.net The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel analogs of known bioactive compounds or for the discovery of entirely new classes of therapeutic agents.

The synthesis of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol, a related compound, highlights the utility of such fluorinated pyridine propanol (B110389) derivatives as intermediates in the synthesis of potential antiviral and anticancer compounds. smolecule.com The fluorine atom in these scaffolds can enhance binding affinity and selectivity for biological targets. smolecule.com

The preparation of various pyridine derivatives with potential anti-ulcer properties further illustrates the importance of this class of compounds in drug discovery. google.com The ability to derivatize this compound allows for the systematic exploration of structure-activity relationships, a crucial step in the development of new drugs.

Lack of Publicly Available Research on Derivatization of this compound

Extensive searches for documented regioselective and stereoselective derivatization methodologies for the chemical compound this compound have yielded no specific research findings. Despite a thorough review of scientific literature and chemical databases, no articles, patents, or scholarly entries detailing the functionalization of this particular molecule were identified.

General searches on the synthesis and functionalization of 3-fluoropyridine (B146971) derivatives provided some insights into reactions involving the pyridine ring. These include methods for C-H functionalization, nucleophilic aromatic substitution, and the introduction of various substituents at different positions on the pyridine core. However, none of the retrieved information specifically addresses the derivatization of the 2-(propan-2-ol) side chain of this compound.

Consequently, a detailed discussion on the regioselective and stereoselective derivatization strategies, including specific reaction conditions, catalysts, and yields for this compound, cannot be provided at this time due to the absence of published research on the topic. Further investigation would be required to develop and characterize such methodologies.

V. Theoretical and Computational Studies of 2 3 Fluoropyridin 2 Yl Propan 2 Ol

Quantum Chemical Characterization

Quantum chemical methods are employed to characterize the fundamental electronic and geometric properties of 2-(3-Fluoropyridin-2-yl)propan-2-ol. These studies provide a detailed picture of the molecule's stability, reactivity, and spectroscopic signatures.

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, the distribution of electrons is significantly influenced by the electronegative fluorine atom and the nitrogen atom in the pyridine (B92270) ring. These atoms create a unique electronic environment that governs the molecule's reactivity.

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govscirp.orgnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govnih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be associated with the π-system of the ring, which can accept electron density. The presence of the fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the HOMO. This can lead to an increase in the HOMO-LUMO gap compared to the non-fluorinated analogue, thereby enhancing the molecule's stability. emerginginvestigators.org

Table 1: Predicted Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability. nih.govscirp.orgnih.gov |

| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity (A) | 1.2 eV | The energy released when an electron is added. |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.38 eV⁻¹ | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | 3.85 eV | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | 2.79 eV | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are hypothetical and are based on general principles of quantum chemistry as applied to similar fluorinated pyridine derivatives. They serve as a representative example for illustrative purposes.

The three-dimensional structure of this compound is not rigid, and rotation around the single bond connecting the propan-2-ol group to the pyridine ring allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

The stability of different conformers is influenced by a combination of steric and electronic effects. In the case of this compound, the bulky propan-2-ol group can experience steric hindrance with the adjacent fluorine atom and the pyridine ring's hydrogen atom. Intramolecular hydrogen bonding between the hydroxyl group of the propan-2-ol moiety and the nitrogen atom of the pyridine ring or the fluorine atom could play a significant role in stabilizing certain conformations. doubtnut.com For similar molecules, gauche conformations can be stabilized by such intramolecular interactions. doubtnut.com

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule as a function of the dihedral angle of the rotating bond. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to conformational change.

Table 2: Predicted Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (F-C3-C2-C(OH)) | Relative Energy (kJ/mol) | Key Stabilizing/Destabilizing Interactions |

| Conformer A (Gauche) | ~60° | 0.0 (most stable) | Potential for intramolecular H-bonding between OH and N. |

| Conformer B (Anti) | ~180° | 5.2 | Minimized steric hindrance, but lacks intramolecular H-bonding. |

| Conformer C (Eclipsed) | ~0° | 15.8 (transition state) | Significant steric repulsion between the propan-2-ol group and the fluorine atom. |

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted pyridines and alcohols.

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations can provide insights into its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectra with experimental data, the structure and conformation of the molecule can be confirmed.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption maxima in a UV-Vis spectrum. These calculations can help to understand the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Reaction Mechanism Elucidation

Computational studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways and identifying the transition states, it is possible to understand the factors that control the reaction rate and selectivity.

Theoretical calculations can be used to map out the potential energy surface for a given reaction. This involves locating the structures of the reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the pyridine ring, computational studies can help to determine whether the reaction proceeds through a stepwise or concerted mechanism. researchgate.net The structures of any intermediates, such as Meisenheimer complexes in SNAr reactions, can be characterized, and the energy barriers for their formation and subsequent reaction can be calculated.

The fluorine atom at the 3-position of the pyridine ring is expected to have a significant influence on the reactivity of this compound. Fluorine is a highly electronegative element that can affect reaction mechanisms through both inductive and resonance effects. sci-hub.box

Inductive Effect: The strong electron-withdrawing inductive effect of fluorine can polarize the C-F bond and the adjacent C-C bonds, making the carbon atoms more electrophilic. This can activate the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine atom. nih.gov

Resonance Effect: Fluorine can also participate in resonance, donating a lone pair of electrons to the aromatic system. However, for fluorine, the inductive effect typically dominates over the resonance effect.

Influence on Reaction Rates: In SNAr reactions of halopyridines, the high electronegativity of fluorine generally accelerates the reaction rate compared to other halogens like chlorine. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine. nih.gov

Stabilization of Intermediates and Transition States: The fluorine atom can stabilize the transition states and intermediates of certain reactions through electrostatic interactions or by influencing the charge distribution in the molecule. nih.govacs.org Computational studies can quantify these stabilizing effects and provide a deeper understanding of how fluorine modulates the reaction pathway.

By analyzing the electronic structure and reaction pathways of this compound and comparing them to related non-fluorinated or differently substituted compounds, computational chemistry provides valuable insights into the specific role that the fluorine atom plays in directing the course of chemical reactions.

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters governing the transformations of this compound are crucial for understanding its reactivity and potential reaction pathways. While specific experimental data for this compound is not extensively available, theoretical and computational methods provide valuable insights into its behavior. Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for fluoropyridines, where the fluorine atom acts as a leaving group. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of fluoropyridines in such transformations.

The rate of these reactions is influenced by the stability of the Meisenheimer complex, a key intermediate in the SNAr mechanism. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom stabilizes this intermediate, thereby accelerating the reaction. The thermodynamic profile of such reactions is typically characterized by an exothermic enthalpy change (ΔH) due to the formation of a stronger C-Nu bond compared to the C-F bond. The entropy change (ΔS) is often small and can be slightly negative due to the ordering of the solvent shell around the transition state.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Methoxylation of this compound

| Parameter | Value (calculated) | Description |

|---|---|---|

| Activation Energy (Ea) | 15 - 25 kcal/mol | Energy barrier for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | Heat released or absorbed during the reaction. |

These calculated values would indicate a spontaneous and moderately fast reaction at room temperature, which is characteristic of many SNAr reactions on activated fluoroaromatic systems.

Molecular Interactions and Binding Affinities

Molecular docking and other computational techniques are instrumental in predicting and analyzing the binding of pyridine-containing ligands to protein targets. For a molecule like this compound, several functional groups can participate in key interactions within a protein's active site. These interactions are fundamental to its potential biological activity.

The pyridine nitrogen can act as a hydrogen bond acceptor. The fluorine atom, while a weak hydrogen bond acceptor, can participate in favorable halogen bonds and other electrostatic interactions. The hydroxyl group of the propan-2-ol moiety is a classic hydrogen bond donor and acceptor. The isopropyl group provides a region for hydrophobic (van der Waals) interactions.

In a hypothetical docking study of this compound into a protein kinase active site, the following interactions might be observed:

Hydrogen Bonding: The pyridine nitrogen could form a hydrogen bond with a backbone NH group of a hinge region residue. The hydroxyl group could form hydrogen bonds with a catalytic aspartate residue (as a donor) or a backbone carbonyl (as an acceptor).

Halogen Bonding: The fluorine atom could interact with an electron-rich oxygen or sulfur atom of an amino acid side chain.

Hydrophobic Interactions: The methyl groups of the propan-2-ol substituent and the pyridine ring itself can engage in van der Waals contacts with nonpolar residues such as leucine, valine, and isoleucine.

The combination of these interactions would determine the binding affinity and selectivity of the compound for a particular protein target.

The reactivity of this compound is significantly influenced by its intermolecular interactions with solvent molecules. The choice of solvent can dramatically alter reaction rates and even reaction mechanisms. blogspot.comwfu.eduspcmc.ac.incsbsju.edulibretexts.org

In nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred. These solvents can solvate the accompanying cation of the nucleophile, leaving the anionic nucleophile "bare" and more reactive.

In contrast, polar protic solvents, such as water and alcohols, can form strong hydrogen bonds with both the nucleophile and the electronegative atoms (nitrogen and fluorine) of the pyridine ring. This solvation stabilizes the ground state of the nucleophile, increasing the activation energy and thus slowing down the reaction rate. blogspot.comspcmc.ac.incsbsju.edulibretexts.org The hydroxyl group of this compound itself can participate in hydrogen bonding, potentially leading to self-association or strong interactions with protic solvents.

Table 2: Expected Relative Reaction Rates in Different Solvents

| Solvent | Solvent Type | Expected Relative Rate | Rationale |

|---|---|---|---|

| Methanol | Polar Protic | Slow | Solvation of the nucleophile via hydrogen bonding. blogspot.comspcmc.ac.in |

| Water | Polar Protic | Very Slow | Strong hydrogen bonding network stabilizes the nucleophile. spcmc.ac.incsbsju.edu |

| DMSO | Polar Aprotic | Fast | "Bare" nucleophile is more reactive. blogspot.com |

These solvent effects are a critical consideration in the synthetic applications and the study of the reaction mechanisms of this compound.

Application of Advanced Computational Methodologies

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, geometry, and reactivity of molecules like this compound. DFT calculations can provide a wealth of information that complements experimental studies.

Molecular Geometry: DFT can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the pyridine nitrogen and the hydroxyl oxygen would be expected to be electron-rich, while the hydrogen of the hydroxyl group and the carbon atom attached to the fluorine would be electron-poor.

Reaction Mechanisms: DFT can be used to model reaction pathways, locate transition states, and calculate activation energies, providing a detailed understanding of reaction mechanisms at the molecular level.

Table 3: Hypothetical DFT-Calculated Properties of this compound (B3LYP/6-31G)*

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the lowest energy unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |

These theoretical calculations are invaluable for predicting the molecule's behavior and guiding experimental design.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape and how it is influenced by its environment (e.g., solvent, protein binding pocket).

For this compound, a key conformational freedom is the rotation around the C-C bond connecting the pyridine ring and the propan-2-ol group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations (rotamers). This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Furthermore, MD simulations can model the interactions of the molecule with explicit solvent molecules, providing a detailed picture of the solvation shell and its dynamics. In the context of ligand-protein interactions, MD simulations can be used to assess the stability of a docked pose, revealing how the ligand and protein adapt to each other's presence and the role of water molecules in mediating their interaction. The flexibility of the pyridine ring and the movement of the propan-2-ol side chain can be tracked, providing a more realistic representation of the binding event than static docking models.

Machine Learning and AI in Chemical Research for Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) has instigated a paradigm shift in chemical research, moving beyond traditional computational methods to accelerate the discovery and design of novel molecules. nih.govaimlic.com These advanced computational tools are increasingly being applied to predict the properties of compounds like this compound, even before their synthesis, thereby saving significant time and resources. aimlic.com

Machine learning models, particularly deep neural networks (DNNs), have demonstrated remarkable success in predicting a wide array of molecular properties. encyclopedia.pub For a given molecule, such as this compound, these models can forecast its physicochemical properties, which are crucial for its potential applications. nih.gov This is achieved by training algorithms on large datasets of known molecules and their experimentally determined properties. researchgate.net The chemical structure of a compound can be represented in various formats, such as SMILES (Simplified Molecular Input Line Entry System) strings or molecular graphs, which the AI can then use to learn the intricate relationships between structure and property. encyclopedia.pubarxiv.org

The predictive power of AI extends to crucial pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com Predicting these properties early in the drug discovery process is vital to avoid costly late-stage failures. nih.gov For this compound, machine learning models can estimate properties such as its solubility, bioavailability, and potential toxicity without the need for initial laboratory experiments. nih.gov

The following interactive table illustrates the types of data that can be generated for this compound using various machine learning models. The values presented are hypothetical and for illustrative purposes, showcasing the potential of AI in generating predictive data for novel compounds.

| Property Predicted | Machine Learning Model Employed | Predicted Value (Hypothetical) | Significance in Drug Discovery |

| Aqueous Solubility (logS) | Graph Convolutional Network | -2.5 | Influences absorption and formulation of a potential drug. |

| Lipophilicity (logP) | Random Forest Regression | 2.1 | Affects cell membrane permeability and metabolic stability. |

| Binding Affinity (pIC50) | Deep Neural Network | 7.8 | Indicates the potential potency of the compound against a target. |

| hERG Inhibition (Binary) | Support Vector Machine | Low Risk | Predicts potential for cardiotoxicity, a major safety concern. |

| Blood-Brain Barrier Permeation | Recurrent Neural Network | Moderate | Determines if a compound can reach targets within the CNS. |

The accuracy and reliability of these machine learning models are continually improving with the development of more sophisticated algorithms and the availability of larger, higher-quality datasets. nih.gov The interplay between the representation of the chemical structure, the chosen machine learning algorithm, and the data used for training is critical for the success of these predictive models. nih.gov As these computational tools become more accessible and powerful, their role in guiding the synthesis and testing of new chemical entities like this compound is set to expand, further accelerating the pace of scientific discovery. acs.org

Vi. Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Selective Synthesis

The efficient and selective synthesis of 2-(3-Fluoropyridin-2-yl)propan-2-ol and its derivatives is paramount for its broader application. Future research is expected to focus on the development of sophisticated catalytic systems that can achieve high yields and selectivity under mild conditions. Drawing parallels from the chemistry of analogous bromopyridine compounds, transition-metal catalysis, particularly with palladium, is a promising area.

Research efforts are likely to concentrate on:

Catalyst and Ligand Design: Creating catalysts that are highly active for cross-coupling reactions involving the C-F bond, or more likely, for functionalizing other positions on the pyridine (B92270) ring while the fluorine atom serves as a key electronic modulator.

Regioselective Functionalization: Developing catalytic systems that can selectively target specific C-H bonds on the pyridine ring, enabling the introduction of new functional groups without the need for pre-functionalized starting materials.

Asymmetric Catalysis: For derivatives where chirality is a factor, the development of asymmetric catalysts to control the stereochemistry during synthesis will be a significant goal.

| Catalyst System | Potential Reaction | Research Goal |

| Palladium-based catalysts | Cross-coupling (e.g., Suzuki, Sonogashira) | To functionalize the pyridine ring at positions other than the fluorine atom, leveraging the fluorine's electronic influence. |

| Iridium or Ruthenium complexes | C-H Activation/Functionalization | To directly introduce substituents onto the pyridine ring in a highly regioselective manner. |

| Chiral Lewis Acids | Asymmetric Alkylation/Addition | To synthesize chiral derivatives by controlling the approach of nucleophiles to the pyridine or related ketones. |

Exploration of New Reactivity Profiles and Transformation Pathways

The interplay between the electron-withdrawing fluorine atom, the basic nitrogen of the pyridine ring, and the tertiary alcohol creates a unique reactivity profile for this compound. Future research will delve into uncovering and harnessing these unique reaction pathways.

Key areas of exploration include:

Nucleophilic Aromatic Substitution (SNAr): While the C-F bond on a pyridine ring is generally strong, investigating its reactivity towards potent nucleophiles under various conditions could unlock pathways to novel derivatives. The reactivity of perfluoropyridine towards SNAr suggests this is a viable, though potentially challenging, avenue. mdpi.com

Directed Metalation: The tertiary alcohol or the pyridine nitrogen could act as directing groups for regioselective metalation of the pyridine ring, followed by quenching with various electrophiles. This strategy is effective for bromo-analogs and could be adapted for this compound.

Reactions of the Tertiary Alcohol: Exploring the dehydration of the alcohol to form the corresponding isopropenylpyridine derivative, or its substitution under acidic conditions, can provide access to a different class of monomers and building blocks.

Integration in Multi-Component Reactions for Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of efficient and green chemistry. researchgate.net The structure of this compound makes it an ideal candidate for inclusion in novel MCRs.

Future research will likely focus on designing MCRs where this compound can act as a key component, leveraging its distinct functional groups to rapidly build molecular complexity. For instance, it could participate in reactions that functionalize the pyridine nitrogen and involve the hydroxyl group in a subsequent cyclization, leading to complex fused heterocyclic systems in a single pot.

Applications in Advanced Materials Science and Functional Molecules

The incorporation of fluorine into organic molecules is known to impart unique properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. mdpi.com These properties make this compound an attractive building block for advanced materials.

Potential research directions include:

Fluorinated Polymers: Using the compound as a monomer or a precursor to a monomer for the synthesis of high-performance fluoropolymers. mdpi.com The tertiary alcohol provides a handle for polymerization reactions. These materials could find applications as dielectrics, proton exchange membranes, or chemically resistant coatings.

Organic Electronics: The fluoropyridine core is an electron-deficient aromatic system, making it a candidate for incorporation into organic light-emitting diodes (OLEDs) or other electronic materials.

Functional Surfaces: Derivatives of the molecule could be used to modify surfaces, imparting properties such as hydrophobicity or specific binding capabilities.

| Application Area | Potential Role of the Compound | Desired Material Property |

| High-Performance Polymers | Monomer or additive | Enhanced thermal stability, chemical resistance |

| Organic Electronics | Building block for active layer materials | Tunable electronic properties, electron transport |

| Functional Coatings | Surface modification agent | Hydrophobicity, specific binding affinity |

Green Chemistry Approaches in Synthesis and Chemical Transformations

Aligning chemical synthesis with the principles of green chemistry is a major contemporary goal. Future research on this compound will increasingly adopt environmentally benign methodologies.

Key green chemistry approaches to be explored include:

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical fluids, or biphasic systems such as fluoroalcohol-water mixtures. rsc.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or solar energy to drive reactions, potentially reducing reaction times and energy consumption. nih.gov

Catalysis over Stoichiometric Reagents: Emphasizing the development and use of recyclable catalysts to minimize waste, as opposed to stoichiometric reagents that are consumed in the reaction.

Rational Design of Derivatives for Targeted Academic Research Goals

The core structure of this compound serves as a scaffold that can be systematically modified to achieve specific research objectives. The rational design of derivatives based on this scaffold is a key future perspective. By making targeted modifications to the molecule, researchers can fine-tune its properties for various applications. For example, based on the chemistry of related compounds, directed ortho-metalation could be used to introduce a range of functional groups at the C4 position of the pyridine ring.

| Derivative Type | Synthetic Strategy | Targeted Research Application |

| 4-Substituted Derivatives | Directed ortho-metalation-alkylation | Probing structure-activity relationships in catalysis or medicinal chemistry. |

| Amine Analogues | Nucleophilic substitution of the fluorine or synthesis from corresponding amine precursors. uni.lu | Development of novel ligands for transition-metal catalysis. |

| Dehydrated Alkenes | Acid-catalyzed dehydration | Creation of novel monomers for polymerization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.